![molecular formula C20H20N4O2S B4711626 N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4711626.png)
N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide, also known as AMPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide involves its ability to inhibit the activity of PAH, which is responsible for the conversion of phenylalanine to tyrosine. Tyrosine is then used to synthesize dopamine, a neurotransmitter that plays a crucial role in various physiological processes such as movement, motivation, and reward. By inhibiting the activity of PAH, this compound can decrease the levels of dopamine in the brain, leading to a better understanding of the role of dopamine in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can decrease the levels of dopamine in the brain, leading to a decrease in locomotor activity and a decrease in the reinforcing effects of drugs of abuse. Additionally, this compound has been found to increase the levels of the amino acid phenylalanine, which can have implications for the treatment of phenylketonuria, a genetic disorder that affects the metabolism of phenylalanine.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the role of dopamine in various neurological disorders. However, there are also limitations to the use of this compound in lab experiments. Its effects on dopamine levels can be dose-dependent, and its effects on other neurotransmitters have not yet been fully explored.
Future Directions
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies are needed to explore the effects of this compound on other neurotransmitters and to determine the optimal dosage for its use in lab experiments. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new compounds with even greater potential for scientific research.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can inhibit the activity of the enzyme phenylalanine hydroxylase (PAH), which plays a crucial role in the synthesis of the neurotransmitter dopamine. This inhibition can lead to a decrease in dopamine levels, which can be useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-19(15-6-4-3-5-7-15)24-20(21-13)27-12-18(26)23-17-10-8-16(9-11-17)22-14(2)25/h3-11H,12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVNUYKYVZKFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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